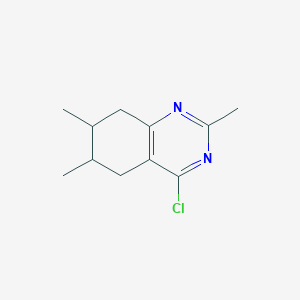![molecular formula C12H15NO2 B11893870 1,3-Dihydrospiro[indene-2,2'-pyrrolidine]-5,6-diol](/img/structure/B11893870.png)
1,3-Dihydrospiro[indene-2,2'-pyrrolidine]-5,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dihydrospiro[indene-2,2’-pyrrolidine]-5,6-diol is a complex organic compound characterized by a spirocyclic structure. This compound features a unique arrangement where an indene and a pyrrolidine ring are connected through a spiro carbon, with hydroxyl groups attached at the 5 and 6 positions. This structural motif is significant in medicinal chemistry due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydrospiro[indene-2,2’-pyrrolidine]-5,6-diol typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction. This reaction involves the generation of azomethine ylides in situ, which then react with alkenes to form the spirocyclic structure. The reaction conditions often include the use of silver acetate as a catalyst and a tertiary amine as a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dihydrospiro[indene-2,2’-pyrrolidine]-5,6-diol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1,3-Dihydrospiro[indene-2,2’-pyrrolidine]-5,6-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Dihydrospiro[indene-2,2’-pyrrolidine]-5,6-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Dihydrospiro[indene-2,2’-pyrrolidine]
- 1,3-Dihydrospiro[indene-2,3’-pyrrolidine]-2’,5’-dione
Uniqueness
1,3-Dihydrospiro[indene-2,2’-pyrrolidine]-5,6-diol is unique due to the presence of hydroxyl groups at the 5 and 6 positions. This structural feature can significantly influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C12H15NO2 |
|---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
spiro[1,3-dihydroindene-2,2'-pyrrolidine]-5,6-diol |
InChI |
InChI=1S/C12H15NO2/c14-10-4-8-6-12(2-1-3-13-12)7-9(8)5-11(10)15/h4-5,13-15H,1-3,6-7H2 |
InChI-Schlüssel |
AIBZJKVSQLOSII-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC3=CC(=C(C=C3C2)O)O)NC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


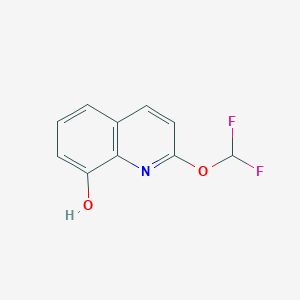
![4-Methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]isoquinoline](/img/structure/B11893796.png)
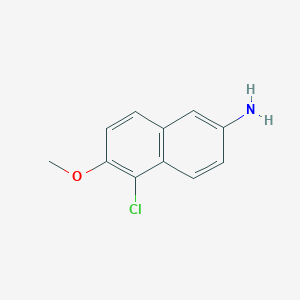
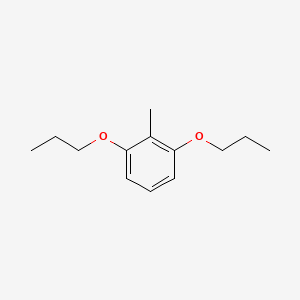

![N,N,1-Trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B11893824.png)
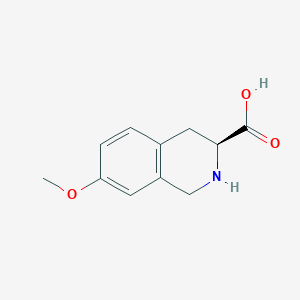
![1-Methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11893836.png)

